molecular formula C13H17NO4 B3214839 3-Methoxy-2-pivalamidobenzoic acid CAS No. 115378-20-6

3-Methoxy-2-pivalamidobenzoic acid

Cat. No.: B3214839
CAS No.: 115378-20-6
M. Wt: 251.28 g/mol
InChI Key: WMSGAEAFNDMYCQ-UHFFFAOYSA-N
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Description

3-Methoxy-2-pivalamidobenzoic acid: is an organic compound with the molecular formula C13H17NO4 It is a derivative of benzoic acid, characterized by the presence of a methoxy group at the third position and a pivalamido group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-pivalamidobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxybenzoic acid.

    Amidation Reaction: The carboxylic acid group of 3-methoxybenzoic acid is converted to an amide group using pivaloyl chloride in the presence of a base such as triethylamine.

    Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-pivalamidobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.

    Reduction: The amide group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or alkylating agents in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 3-carboxy-2-pivalamidobenzoic acid.

    Reduction: Formation of 3-methoxy-2-pivalamidoaniline.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Methoxy-2-pivalamidobenzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-pivalamidobenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and pivalamido groups play a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    3-Methoxybenzoic acid: Lacks the pivalamido group, making it less complex.

    2-Pivalamidobenzoic acid: Lacks the methoxy group, altering its chemical properties.

    3-Methoxy-2-acetamidobenzoic acid: Contains an acetamido group instead of a pivalamido group, affecting its reactivity and applications.

Uniqueness: 3-Methoxy-2-pivalamidobenzoic acid is unique due to the presence of both methoxy and pivalamido groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)12(17)14-10-8(11(15)16)6-5-7-9(10)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSGAEAFNDMYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=C1OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butyllithium (1.6M solution in hexane; 200 ml, 0.32 mol) was added dropwise under nitrogen at −10° C. to a stirred solution of N-(2-methoxyphenyl)pivalamide (27.6 g, 0.133 mol) in tetrahydrofuran (600 ml), the mixture was allowed to warm to ambient temperature, stirred for a further 2 hours, then it was added to a large excess of crushed solid carbon dioxide. The mixture was allowed to warm to ambient temperature, 3M hydrochloric acid (200 ml) was added and the tetrahydrofuran was removed in vacuo. The resulting solid was collected by filtration and crystallised from acetonitrile to give 3-methoxy-2-pivalamidobenzoic acid (21 g; 63%) as a solid, m.pt. 117–120° C. Concentration of the liquor yielded a second crop (2.6 g; 8%).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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